molecular formula C6H3BrO3S B031748 2-(5-Bromothiophen-2-yl)-2-oxoacetic acid CAS No. 22098-18-6

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

Cat. No. B031748
CAS RN: 22098-18-6
M. Wt: 235.06 g/mol
InChI Key: YLMOPFHUYOWWOX-UHFFFAOYSA-N
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Description

"2-(5-Bromothiophen-2-yl)-2-oxoacetic acid" belongs to a class of thiophene-based derivatives known for their varied chemical activities and structural importance in organic synthesis. These compounds have been synthesized through various methods, including the Suzuki cross-coupling reaction, highlighting their significance in medicinal chemistry and material science due to their unique chemical and physical properties (Rasool et al., 2020).

Synthesis Analysis

The synthesis of thiophene-based derivatives, including those related to "2-(5-Bromothiophen-2-yl)-2-oxoacetic acid," often involves the Suzuki cross-coupling reaction. This method allows for the introduction of various aryl groups into the thiophene ring, leading to a wide range of derivatives with moderate to good yields. The process utilizes 5-bromothiophene-2-carboxylic acid as a precursor, coupled with different arylboronic acids under optimal conditions (Rizwan et al., 2021).

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal detailed insights into the electronic and structural features of the compounds, including bond lengths, angles, and molecular conformations. Density functional theory (DFT) calculations further provide a deeper understanding of the electronic properties and reactivity indices of these molecules (Sharma et al., 2022).

Chemical Reactions and Properties

Thiophene-based derivatives undergo various chemical reactions, including bromination, Suzuki cross-coupling, and further functionalization, leading to a wide array of compounds with diverse chemical properties. These reactions are pivotal for modifying the structural framework and introducing functional groups that impart specific properties to the molecules, such as improved spasmolytic activity or enhanced reactivity for further chemical transformations (Geiger et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid serves as a pivotal intermediate in the synthesis of various thiophene-based derivatives. These derivatives are synthesized through Suzuki cross-coupling reactions, demonstrating a broad spectrum of biological activities. For instance, thiophene-based derivatives exhibit significant spasmolytic effects, with some compounds showing excellent spasmolytic activity, highlighted by their effective concentration values (Rasool et al., 2020). Additionally, the antibacterial and antifungal properties of these derivatives have been explored, showcasing their potential as antimicrobial agents. A study on 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones revealed their promising antibacterial and antifungal activities, underlining the drug-like nature of these compounds (Sharma et al., 2022).

Structural and Electronic Properties

The structural and electronic properties of thiophene-based derivatives are crucial for understanding their reactivity and stability. Density Functional Theory (DFT) calculations provide insights into the electronic structure, reactivity descriptors, and nonlinear optical (NLO) responses of these compounds. This computational approach aids in identifying the most reactive and stable molecules among the synthesized derivatives, facilitating the design of compounds with desired properties (Rizwan et al., 2021).

Antioxidant and Anticancer Activities

The antioxidant and anticancer potentials of thiophene-based compounds are significant areas of research. Certain derivatives have been synthesized and evaluated for their antioxidant activities, displaying considerable inhibitory capacities. These findings are supported by molecular docking analyses, which provide further insights into the interactions between these compounds and biological targets, potentially leading to the development of new therapeutic agents (Althagafi, 2022).

Material Science Applications

Beyond biological activities, thiophene-based derivatives have applications in material science, particularly in the field of conductive polymers. The chain-growth cationic polymerization of 2-halogenated thiophenes, facilitated by Bronsted acids, allows for the preparation of highly solution-processable and conductive poly(alkylthiothiophene)s. This polymerization technique offers a versatile method for producing conductive materials with potential applications in electronics and optoelectronics (Balasubramanian et al., 2014).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMOPFHUYOWWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromothiophen-2-yl)-2-oxoacetic acid

Synthesis routes and methods I

Procedure details

(5-Bromothiophen-2-yl)-oxo-acetic acid ethyl ester (45.6 g, 173 mmol) was dissolved in a mixture of 100 ml THF, 100 ml methanol, and 300 ml water, then treated with 10 N NaOH (26 ml, 260 mmol) at room temperature for 20 hours. Volatile solvents were removed by rotary evaporation. The residue was dissolved in 2 L water and extracted with diethyl ether (250 ml). The aqueous layer was acidified to pH 1 with 6 N HCl, and extracted three times with diethyl ether (3×300 ml). The combined diethyl ether extracts were dried over Na2SO4 and concentrated under vacuum to yield Preparation 1a (38.7 g, 95%). The product was then recrystallized from diethyl ether. m.p. 119-120° C.; MS (M−H)−: 235.1; 1H NMR (300 MHz, CDCl3) δ9.00 (1H, br s), 8.15 (1H, d, J=4.2 Hz), 7.16 (1H, d, J=4.2 Hz). 13C NMR (75 MHz, CDCl3) δ173.80, 159.58, 140.14, 137.17, 132.58, 130.48. IR (KBr) 3326, 3124, 1756, 1634, 1415, 1363, 1308, 1253 cm−1.
Quantity
45.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1a
Quantity
38.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 2-(5-bromothien-2-yl)glyoxalate (45.6 g, 173 mmol) from Step A was dissolved in a mixture of 100 mL THF, 100 mL methanol, and 300 mL water, then treated with 10 N NaOH (26 ml, 260 mmol) at room temperature for 20 hours. Volatile solvents were removed by rotary evaporation. The residue was dissolved in 2 L water and extracted with diethyl ether (250 mL). The aqueous layer was acidified to pH 1 with 6 N HCl, and extracted with diethyl ether (3×300 mL). The combined diethyl ether extracts were dried over Na2SO4 and concentrated in vacuo to yield 2-(5-bromothien-2-yl)glyoxalic acid, Intermediate 1 (38.7 g, 95%). The product was then recrystallized from diethyl ether. m.p. 119-120° C.; MS (M−H) 235.1; 1H NMR (300 MHz, CDCl3) d 9.00 (1H, br s), 8.15 (1H, d, J=4.2 Hz), 7.16 (1H, d, J=4.2 Hz); 13C NMR (75 MHz, CDCl3) d 173.80, 159.58, 140.14, 137.17, 132.58, 130.48; IR (KBr) 3326, 3124, 1756, 1634, 1415, 1363, 1308, 1253cm−1;
Quantity
45.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Yield
95%

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